

# galunisertib combination nivolumab versus monotherapy efficacy

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## Compound Focus: Galunisertib

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## Clinical Efficacy and Safety Overview

The following data is based on a Phase Ib/II open-label study (NCT02423343) conducted in patients with recurrent/refractory NSCLC who were immune checkpoint inhibitor-naive. In the Phase II cohort, patients received **galunisertib** (150 mg twice daily, 14 days on/14 days off) plus nivolumab (3 mg/kg intravenously every 2 weeks) [1] [2].

Efficacy and Safety Metric	Result (Galunisertib + Nivolumab)
Objective Response Rate (ORR)	24% (6/25 patients with confirmed partial response); 1 additional delayed responder after pseudo-progression (total ORR 28%) [1]
Disease Control Rate (DCR)	40% (10/25 patients; includes 6 with partial response and 4 with stable disease) [1]
Median Duration of Response (DoR)	7.43 months (95% CI: 3.75, Not Reached) [1]
Median Progression-Free Survival (PFS)	5.26 months (95% CI: 1.77, 9.20) [1]
Median Overall Survival (OS)	11.99 months (95% CI: 8.15, Not Reached) [1]

Efficacy and Safety Metric	Result (Galunisertib + Nivolumab)
Most Frequent Treatment-Related Adverse Events (AEs)	Pruritus (36%), Fatigue (32%), Decreased Appetite (28%) [1]
Grade 4 or 5 Treatment-Related AEs	None observed [1]

## Detailed Experimental Protocol

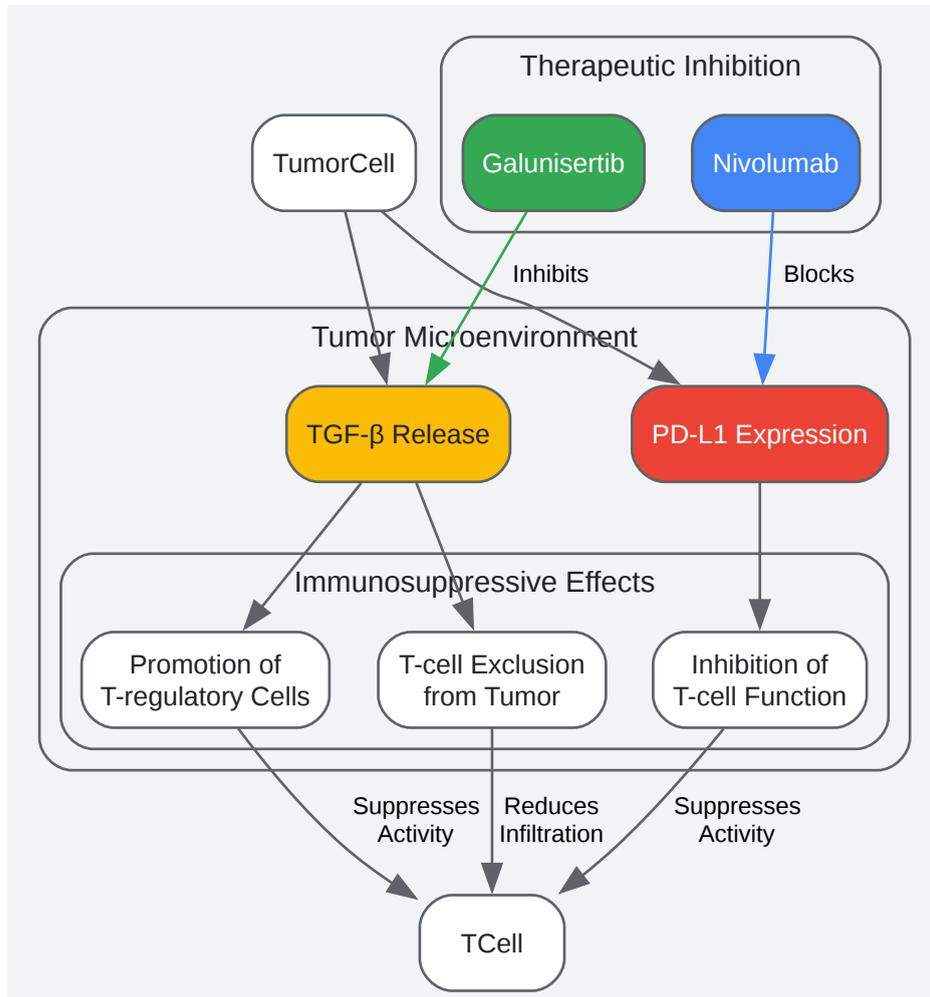
For a clear understanding of the data, here are the key methodological details from the trial [1].

- **Study Design:** This was an open-label, Phase Ib/II study.
- **Patient Population (Phase II):**
  - **Inclusion Criteria:** Patients aged 18 or older with stage IV recurrent or refractory NSCLC, an ECOG performance status of 0 or 1, who had received prior platinum-based chemotherapy but were naive to immuno-oncology agents. Patients with actionable mutations (e.g., EGFR, ALK) must have received prior targeted therapy [1].
  - **Exclusion Criteria:** Patients who had received more than one prior line of treatment for advanced disease were excluded [1].
- **Treatment Regimen:**
  - **Galunisertib:** 150 mg taken orally twice daily, on an intermittent schedule of 14 days on treatment followed by 14 days off [1].
  - **Nivolumab:** 3 mg/kg administered intravenously every 2 weeks [1].
  - Treatment continued until disease progression, intolerable toxicity, or patient withdrawal [1].
- **Efficacy Assessment:** Tumor responses were evaluated according to **Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1** [1].
- **Primary Objective:** To assess the safety and tolerability of the combination, identifying dose-limiting toxicities (DLTs) and the maximum tolerated dose [1].
- **Secondary/Exploratory Objectives:** Included characterization of pharmacokinetics, overall survival, progression-free survival, overall response rate, and exploratory biomarker analysis [1].

## Mechanism of Action and Rationale for Combination

The combination of **galunisertib** with nivolumab aims to overcome tumor-induced immunosuppression by targeting two different pathways simultaneously. The diagram below illustrates the proposed synergistic

mechanism of this combination therapy.



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The diagram shows how the two drugs target complementary immunosuppressive pathways [1]:

- **Nivolumab** is a PD-1 immune checkpoint inhibitor. It blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, which normally acts as an "off switch" to suppress T-cell activity. By blocking this, nivolumab helps to reinvigorate the anti-tumor immune response [1].
- **Galunisertib** is a small-molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I kinase. TGF-β signaling in the tumor microenvironment promotes T-cell exclusion from the tumor, inhibits T-cell function, and supports the generation of regulatory T-cells (Tregs). **Galunisertib** inhibits this pathway, potentially allowing T-cells to infiltrate and attack the tumor more effectively [1].

Preclinical models suggest that concurrent blockade of TGF-β and PD-L1 can work synergistically to reverse immunosuppression and promote antitumor activity [1].

## Interpretation and Research Implications

The available evidence suggests that the combination of **galunisertib** and nivolumab is a viable strategy worthy of further investigation.

- **Efficacy Context:** The observed ORR of 24-28% and median OS of 11.99 months in a pretreated, immuno-oncology naive NSCLC population indicates preliminary efficacy. This provides a rationale for larger, controlled studies to directly compare this combination against nivolumab monotherapy, for which historical response rates in similar populations are around 20% [3].
- **Safety Profile:** The combination was well-tolerated, with no grade 4 or 5 treatment-related adverse events reported. The most common AEs were manageable (pruritus, fatigue, decreased appetite), which is a positive signal for future development [1].
- **Research Gaps:** A direct, head-to-head comparison of **galunisertib** plus nivolumab versus nivolumab monotherapy is not available in the searched literature. The current data is from a single-arm phase of a trial. Furthermore, biomarker analysis, though exploratory, suggested that responses occurred in patients regardless of PD-L1 expression level, which merits deeper investigation [1].

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## References

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